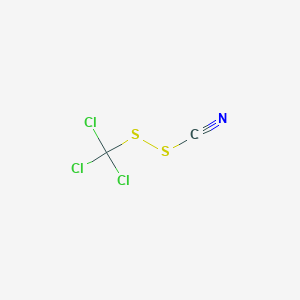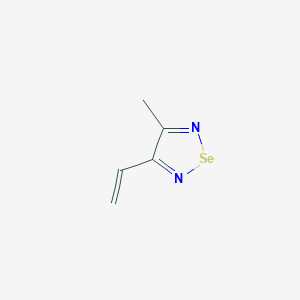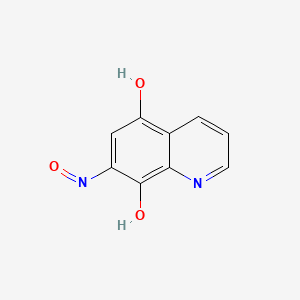
7-(Hydroxyamino)-5,8-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxyamino)-5,8-quinolinedione is a chemical compound known for its unique structure and properties It belongs to the class of quinolinediones, which are characterized by a quinoline ring system with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxyamino)-5,8-quinolinedione typically involves the introduction of the hydroxyamino group into the quinolinedione framework. One common method is the reduction of nitroquinolinedione derivatives using reducing agents such as tin(II) chloride or iron powder in acidic conditions. Another approach involves the direct hydroxylation of aminoquinolinedione derivatives using hydroxylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reducing agents and catalysts is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-(Hydroxyamino)-5,8-quinolinedione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinolinedione core can be reduced to form hydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitrosoquinolinedione and nitroquinolinedione.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of various alkylated and acylated quinolinedione derivatives.
Scientific Research Applications
7-(Hydroxyamino)-5,8-quinolinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Hydroxyamino)-5,8-quinolinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
5,8-Quinolinedione: Lacks the hydroxyamino group, resulting in different chemical reactivity and applications.
7-Amino-5,8-quinolinedione: Contains an amino group instead of a hydroxyamino group, leading to variations in its chemical behavior and biological activity.
Uniqueness: This uniqueness makes it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
94129-60-9 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
7-nitrosoquinoline-5,8-diol |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-6(11-14)9(13)8-5(7)2-1-3-10-8/h1-4,12-13H |
InChI Key |
BNVMLTWCIILMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


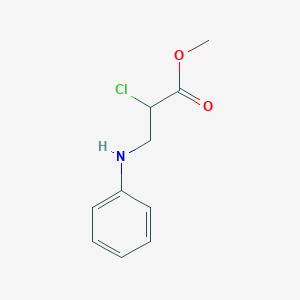



![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
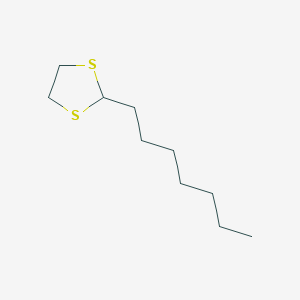
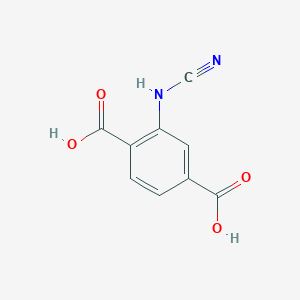

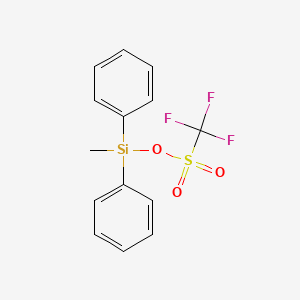
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
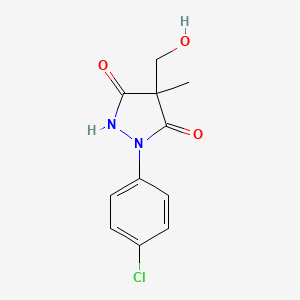
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
